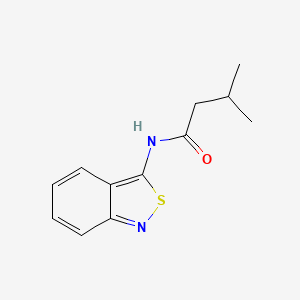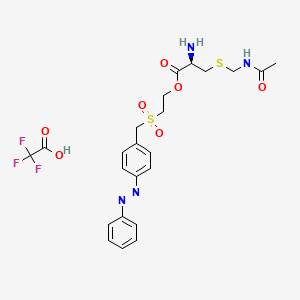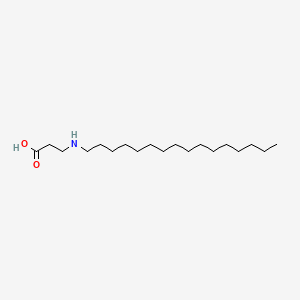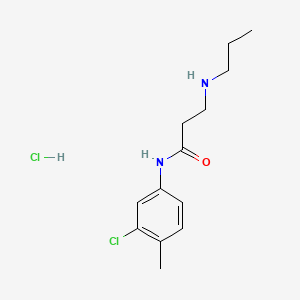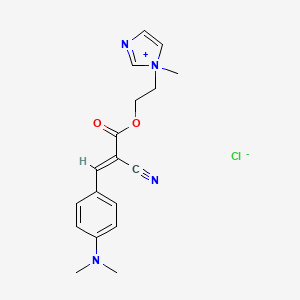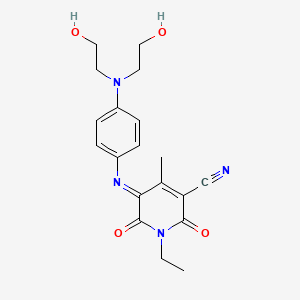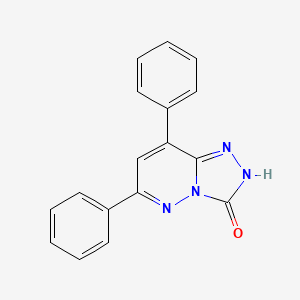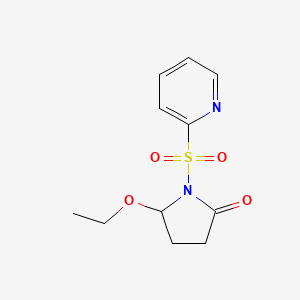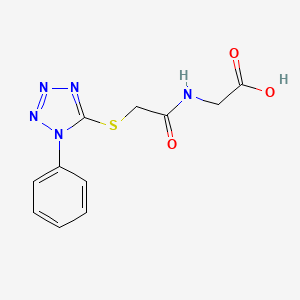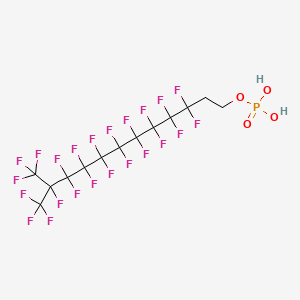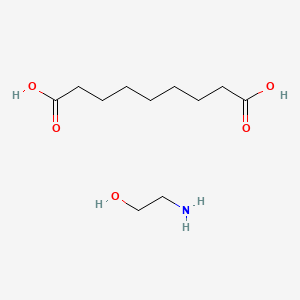
Einecs 282-177-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{Azelaic Acid} + \text{2-Aminoethanol} \rightarrow \text{Azelaic Acid, 2-Aminoethanol Complex} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has potential therapeutic applications, including its use in the treatment of certain skin conditions.
Mechanism of Action
The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar chemical properties.
2-Aminoethanol: An amino alcohol that forms complexes with various acids.
Uniqueness
The uniqueness of azelaic acid, 2-aminoethanol complex lies in its specific combination of azelaic acid and 2-aminoethanol, which imparts unique chemical and biological properties. This combination allows the compound to exhibit distinct reactivity and applications compared to its individual components .
Properties
CAS No. |
84110-42-9 |
|---|---|
Molecular Formula |
C11H23NO5 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |
InChI Key |
GJSOOBSPTVBJGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Related CAS |
94108-49-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





